molecular formula C9H17NO4 B555600 h-d-glu-otbu CAS No. 25456-76-2

h-d-glu-otbu

Cat. No.: B555600
CAS No.: 25456-76-2
M. Wt: 203.24 g/mol
InChI Key: QVAQMUAKTNUNLN-ZCFIWIBFSA-N
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Description

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral compound that features an amino group, a tert-butoxy group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine can then undergo further reactions to introduce the carboxylic acid group and other functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate and other reagents in controlled environments ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • IUPAC Name : (2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
  • CAS Number : 45125-00-6

The compound features a tert-butoxy group that enhances its stability and reactivity, making it particularly valuable in synthetic chemistry.

Chemistry

H-D-Glu(OtBu)-OH serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

  • Building Block for Peptides : It is utilized in peptide synthesis, particularly for creating D-peptides that are resistant to enzymatic degradation.

Biology

In biological research, H-D-Glu(OtBu)-OH is studied for its role in amino acid metabolism and protein synthesis:

  • Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions. Its incorporation into peptide sequences provides insights into metabolic pathways.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological pathways:

  • Drug Development : Research indicates its use in synthesizing D-peptide inhibitors targeting HIV-1 integrase, demonstrating its potential in antiviral drug design.

Industry

In industrial applications, H-D-Glu(OtBu)-OH is utilized for producing specialty chemicals and as an intermediate in various chemical processes:

  • Production of Specialty Chemicals : Its unique properties make it suitable for large-scale production processes that require consistent quality and yield.

Case Study 1: Peptide Synthesis for Antiviral Applications

A notable study demonstrated the use of H-D-Glu(OtBu)-OH in synthesizing D-peptides that inhibit HIV-1 integrase. These peptides effectively blocked the enzyme's activity, showcasing the compound's potential as a therapeutic agent against viral infections.

Case Study 2: Enzyme Specificity Research

Research involving H-D-Glu(OtBu)-OH has provided insights into how enzymes recognize and process glutamic acid derivatives. This has implications for understanding metabolic disorders and developing targeted therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid lies in its combination of functional groups and chiral center, making it a versatile compound for various applications in research and industry .

Biological Activity

H-D-Glu-OtBu, or H-D-Glutamic acid di-tert-butyl ester, is a derivative of glutamic acid that has garnered attention for its potential biological activities and applications in peptide synthesis. This article explores the compound's properties, biological activities, and relevant research findings.

  • Chemical Formula : C₁₃H₂₃N₁O₄
  • Molecular Weight : Approximately 295.80 g/mol
  • Structure : this compound features two tert-butyl ester groups attached to the glutamic acid backbone, enhancing its lipophilicity and stability compared to glutamic acid itself.

Biological Activity

This compound exhibits various biological activities primarily due to its role as a precursor in peptide synthesis. The following sections summarize key findings regarding its biological effects.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective properties , potentially influencing neurotransmitter release due to its structural similarity to naturally occurring neurotransmitters. This characteristic suggests a role in neurodegenerative disease treatment, with studies indicating its potential as an inhibitor of enzymes involved in such conditions .

Interaction with Biological Receptors

The compound's structural modifications can alter its interaction profiles with biological receptors. Studies have shown that this compound interacts favorably with various nucleophiles and electrophiles, facilitating multiple synthetic pathways. This property is critical for the development of tailored drug designs targeting specific biological pathways .

Applications in Peptide Synthesis

This compound serves as a vital building block in peptide synthesis, allowing for the creation of bioactive peptides with potential therapeutic applications. The synthesis typically involves the following steps:

  • Protection of Functional Groups : The tert-butyl groups protect the amino group during synthesis.
  • Coupling Reactions : this compound can undergo condensation reactions with amines and carboxylic acids to form peptide bonds.
  • Deprotection : Hydrolysis under acidic or basic conditions releases the tert-butyl groups, regenerating glutamic acid.

This method allows for high yields and purity, making it suitable for laboratory and industrial applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study demonstrated that derivatives of glutamic acid, including this compound, are involved in various metabolic pathways crucial for protein synthesis. The research highlighted its potential role in modulating metabolic processes related to neuroprotection .
  • Study 2 : Another investigation focused on the interaction of this compound with metal salts and organic reagents, indicating its versatility in synthetic chemistry and potential implications for drug development .

Comparative Analysis

The following table summarizes compounds structurally similar to this compound and their respective properties:

Compound NameCAS NumberSimilarity
(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride172793-31-61.00
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate34582-33-71.00
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate16948-36-01.00
(R)-tert-Butyl 2-amino-4-methylpentanoate13081-32-80.98

These compounds differ mainly in their side chain configurations and functional group placements but retain similar core structures that influence their reactivity and biological properties.

Properties

IUPAC Name

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAQMUAKTNUNLN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427163
Record name (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25456-76-2
Record name (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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